molecular formula C5H12N2O3 B094319 1,3-Bis(2-hydroxyethyl)urea CAS No. 15438-70-7

1,3-Bis(2-hydroxyethyl)urea

Cat. No.: B094319
CAS No.: 15438-70-7
M. Wt: 148.16 g/mol
InChI Key: KSYGJAFGQWTAFW-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyethyl)urea is an organic compound with the molecular formula C5H12N2O3. It is a derivative of urea, where two hydroxyethyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

1,3-Bis(2-hydroxyethyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of ethylene carbonate with urea in the presence of synthetic zeolites. The reaction typically occurs at a molar ratio of 1:2 (urea to ethylene carbonate) and is carried out under controlled conditions to yield the desired product .

Another method involves the reaction of 2-oxazolidinone with ethanolamine. In this process, 100 grams of 2-oxazolidinone are added to 70 milliliters of ethanolamine, and the reaction mixture is heated to 150°C for 4 hours. Afterward, 200 milliliters of 1-butanol are added, and the mixture is maintained at 0°C for 12 hours to obtain this compound .

Chemical Reactions Analysis

1,3-Bis(2-hydroxyethyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

1,3-Bis(2-hydroxyethyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-hydroxyethyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, it may act as a chelating agent, binding to metal ions and affecting their availability and activity in biochemical processes .

Comparison with Similar Compounds

1,3-Bis(2-hydroxyethyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-bis(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c8-3-1-6-5(10)7-2-4-9/h8-9H,1-4H2,(H2,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYGJAFGQWTAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065886
Record name Urea, N,N'-bis(2-hydroxyethyl)-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15438-70-7
Record name N,N′-Bis(2-hydroxyethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15438-70-7
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Record name Urea, N,N'-bis(2-hydroxyethyl)-
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Record name 1,3-Bis(2-hydroxyethyl)urea
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Record name Urea, N,N'-bis(2-hydroxyethyl)-
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Record name Urea, N,N'-bis(2-hydroxyethyl)-
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Record name NN'-Bis(2-hydroxyethyl)urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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